CMC2.24 Exhibits Lower IC₅₀ Against MMP‑2 and MMP‑9 Than Natural Curcumin in Fluorogenic Substrate Assays
CMC2.24 displayed enzyme‑inhibitory IC₅₀ values of 2–8 µM against MMP‑2 and MMP‑9 in vitro, which are significantly lower and more effective than those of natural curcumin [1]. In a separate assay panel, curcumin showed IC₅₀ values of 9.0 µM for MMP‑2 activity and >10.0 µM for MMP‑9 activity [2]. Additionally, CMC2.24 was selected as the lead compound among five CMC congeners for having the most favorable IC₅₀ against MMP‑9 and MMP‑13 [3].
| Evidence Dimension | In‑vitro MMP‑2/‑9 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | CMC2.24: IC₅₀ 2–8 µM (MMP‑2, MMP‑9) |
| Comparator Or Baseline | Natural curcumin: IC₅₀ 9.0 µM (MMP‑2); >10.0 µM (MMP‑9) |
| Quantified Difference | CMC2.24 IC₅₀ range falls below curcumin’s MMP‑2 IC₅₀ by ≥ 1 µM; CMC2.24 MMP‑9 IC₅₀ is at least 2 µM lower than curcumin’s >10 µM threshold. |
| Conditions | Fluorogenic substrate assay (gelatinases MMP‑2, MMP‑9); isolated enzyme systems [1]; curcumin data from protease‑activity panel [2]. |
Why This Matters
Procurement for MMP‑focused research should favor CMC2.24 over natural curcumin due to its superior potency, which translates to lower effective concentrations in cell‑based and in‑vivo models.
- [1] Deng J, et al. A Novel Chemically-Modified Curcumin 2.24: Short-Term Systemic Therapy for Natural Periodontitis in Dogs. Front Dent Med. 2021;2:609795. View Source
- [2] Table 14. IC₅₀ values of curcumin and demethoxy‑curcumins against MMP‑2, MMP‑9, uPA, collagenase. Biomolecules. 2020;10(1):138. View Source
- [3] IADR Abstract Archives. A Novel Chemically-Modified Curcumin (CMC2.24) Improves Diabetic Wound-Healing. 2012. View Source
